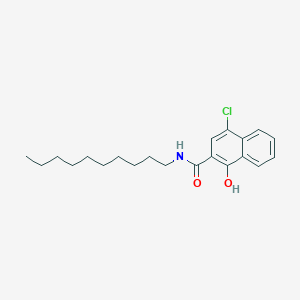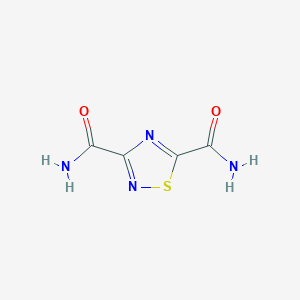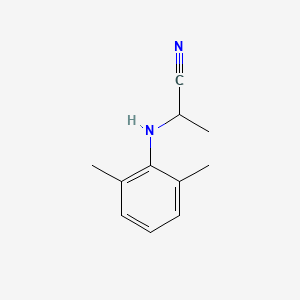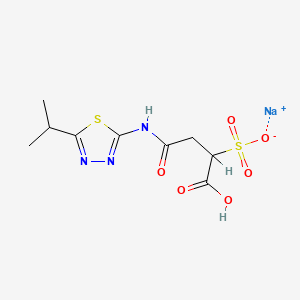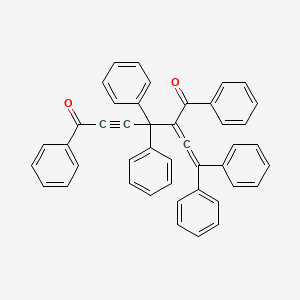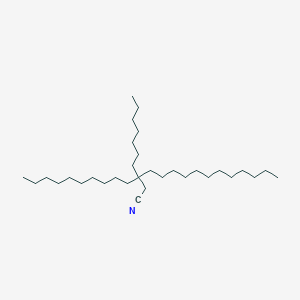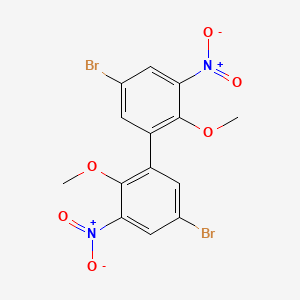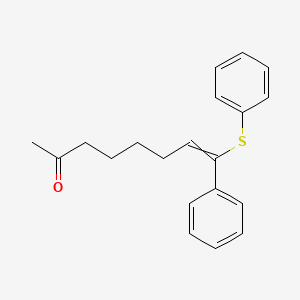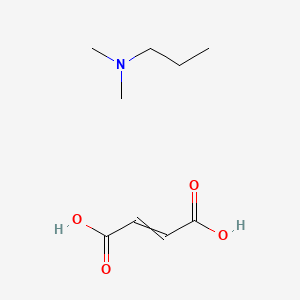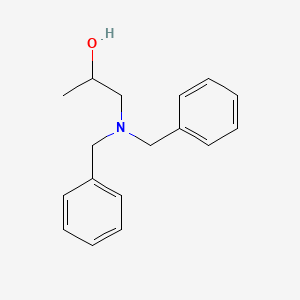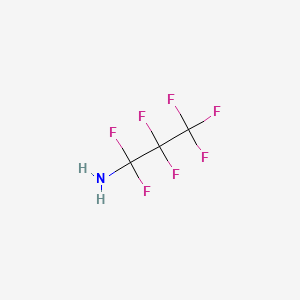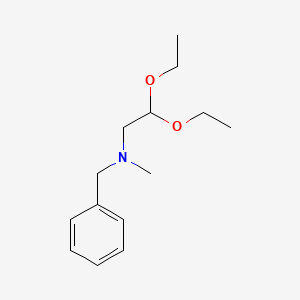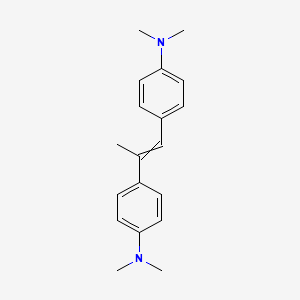
4,4'-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline): is an organic compound with the molecular formula C19H24N2 . It is a derivative of aniline, where the aniline groups are substituted with dimethyl groups and connected through a prop-1-ene-1,2-diyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable prop-1-ene-1,2-diyl precursor. One common method is the condensation reaction between N,N-dimethylaniline and a prop-1-ene-1,2-diyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-1-ene-1,2-diyl linkage may be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the prop-1-ene-1,2-diyl linkage to a saturated propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated propyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its aromatic and amine functionalities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The aromatic rings and amine groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
類似化合物との比較
4,4’-(Prop-1-ene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylamino groups.
4,4’-(Ethene-1,2-diyl)dipyridinium: Contains pyridinium rings instead of dimethylaniline groups.
4,4’-(Prop-1-ene-1,1-diyl)bis(N,N-dimethylaniline): Similar but with a different linkage position.
Uniqueness: The presence of dimethylamino groups in 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) imparts unique electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
102008-09-3 |
|---|---|
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC名 |
4-[2-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-15(17-8-12-19(13-9-17)21(4)5)14-16-6-10-18(11-7-16)20(2)3/h6-14H,1-5H3 |
InChIキー |
AYPUGNQHVQXUCV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

